molecular formula C19H16N2OS B5820153 N-phenyl-N'-[2-(phenylthio)phenyl]urea

N-phenyl-N'-[2-(phenylthio)phenyl]urea

Cat. No.: B5820153
M. Wt: 320.4 g/mol
InChI Key: BWWCREYXHWFLGF-UHFFFAOYSA-N
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Description

N-phenyl-N'-[2-(phenylthio)phenyl]urea is a urea derivative characterized by a phenylthio (C₆H₅S-) substituent at the 2-position of the N'-phenyl ring. Urea derivatives are widely studied for their biological activities, particularly in anticancer and agrochemical applications.

Properties

IUPAC Name

1-phenyl-3-(2-phenylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCREYXHWFLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Urea Derivatives

Phenyl 4-(2-Oxoimidazolidin-1-yl)-Benzenesulfonates (PIB-SOs)
  • Structure: Incorporates an imidazolidinone ring and benzenesulfonate group.
  • Activity: Antiproliferative activity in the low nanomolar range, G₂/M phase arrest, and colchicine-binding site inhibition .
  • Key Difference: The imidazolidinone ring in PIB-SOs enhances microtubule disruption, whereas the phenylthio group in the target compound may alter binding kinetics or solubility due to sulfur’s lipophilicity .
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
  • Structure : Features a chloroethyl group (alkylating agent) and methylthio substituent.
  • Activity: Potential alkylating activity for DNA crosslinking, common in chemotherapeutics.
  • Key Difference : The chloroethyl group confers cytotoxic alkylation, while the target compound’s phenylthio group may prioritize selective protein interactions over DNA damage .
MCT4 Inhibitors (e.g., N-phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea)
  • Structure : Contains imidazolyl-pyrimidine substituents.
  • Activity: Selective inhibition of monocarboxylate transporter 4 (MCT4) for cancer treatment.

Agrochemical Ureas

Fenuron (N,N-dimethyl-N'-phenylurea)
  • Structure : Simple urea with N,N-dimethyl and phenyl groups.
  • Activity : Herbicide, inhibiting photosynthesis.
  • Key Difference : Lack of sulfur substituents reduces lipophilicity and shifts activity from medicinal to agrochemical applications .
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)
  • Structure : Includes an isopropylphenyl group.
  • Activity : Selective herbicide targeting photosystem II.
  • Key Difference: The isopropyl group enhances soil persistence, whereas the phenylthio group may confer metabolic stability or novel binding modes .

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